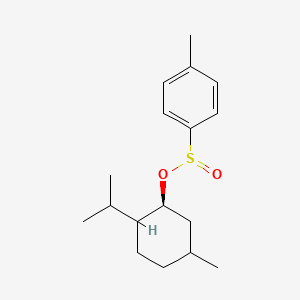
4-(1-Ethoxyethoxy)-2-methyl-1-butene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Ethoxyethoxy)-2-methyl-1-butene is an organic compound with the molecular formula C9H18O2 It is a non-cyclic ether with two oxygen atoms and a double bond in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethoxyethoxy)-2-methyl-1-butene can be achieved through several methods. One common approach involves the reaction of 2,6-dimethyl-1,5-hexadiene with ethylene oxide under acidic or basic conditions. The reaction typically requires a catalyst such as sulfuric acid or potassium hydroxide to facilitate the opening of the ethylene oxide ring and its subsequent addition to the diene.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure reactors and advanced catalytic systems can enhance the reaction rate and selectivity, making the process more economically viable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Ethoxyethoxy)-2-methyl-1-butene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the double bond into a single bond.
Substitution: Nucleophilic substitution reactions can occur at the ether oxygen atoms, where reagents like sodium hydride or lithium aluminum hydride can replace the oxygen with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Sodium hydride (NaH), lithium aluminum hydride (LiAlH4)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Saturated ethers
Substitution: Various substituted ethers depending on the nucleophile used
Applications De Recherche Scientifique
4-(1-Ethoxyethoxy)-2-methyl-1-butene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mécanisme D'action
The mechanism of action of 4-(1-Ethoxyethoxy)-2-methyl-1-butene involves its interaction with molecular targets through its ether oxygen atoms and double bond. These functional groups can participate in hydrogen bonding, dipole-dipole interactions, and other non-covalent interactions with biological molecules, influencing their activity and stability. The compound’s ability to form stable complexes with drugs and other bioactive molecules makes it a valuable tool in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethylnonane: A saturated hydrocarbon with similar carbon chain length but lacking the ether oxygen atoms and double bond.
2,6-Dimethyl-1,5-hexadiene: A diene with a similar carbon backbone but without the ether oxygen atoms.
Uniqueness
4-(1-Ethoxyethoxy)-2-methyl-1-butene is unique due to its combination of ether oxygen atoms and a double bond within a non-cyclic structure. This combination imparts distinct chemical reactivity and potential for forming stable complexes with various molecules, making it valuable in both research and industrial applications.
Propriétés
IUPAC Name |
4-(1-ethoxyethoxy)-2-methylbut-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-5-10-9(4)11-7-6-8(2)3/h9H,2,5-7H2,1,3-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHPTMKATFLAGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)OCCC(=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










